3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Overview
Description
3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid can be achieved through several routes. One common method involves the polylithiation of 2-methylbenzoic acid phenylhydrazide with excess lithium diisopropylamide, followed by condensation with methyl 4-dimethylaminobenzoate . This intermediate is then acid-cyclized to yield the desired product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include lithium diisopropylamide, methyl 4-dimethylaminobenzoate, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity to enzymes and receptors, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid can be compared with other similar compounds, such as:
3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride: This compound shares a similar structure but differs in its hydrochloride salt form, which can influence its solubility and reactivity.
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid: Another related compound with a slightly different substitution pattern, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential compared to its analogs.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAQGXGRDEBJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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